molecular formula C2H8O7S2 B8058070 1,2-Ethanedisulfonic acid hydrate

1,2-Ethanedisulfonic acid hydrate

Cat. No.: B8058070
M. Wt: 208.2 g/mol
InChI Key: DPKGTLUCCMJBQI-UHFFFAOYSA-N
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Description

Contextualization within Disulfonic Acid Chemistry

1,2-Ethanedisulfonic acid hydrate (B1144303) belongs to the class of disulfonic acids, which are organic compounds containing two sulfonic acid groups (-SO₃H). merriam-webster.com The presence of these two highly polar functional groups on adjacent carbon atoms in the ethane (B1197151) backbone significantly influences the molecule's properties. solubilityofthings.com Like other sulfonic acids, it is a strong acid. wikipedia.org Specifically, 1,2-ethanedisulfonic acid is a diprotic acid, meaning it can donate two protons, with pKa values of -1.46 and -2.06, categorizing it as a very strong acid. wikipedia.org This strong acidic nature makes it highly reactive and useful in a variety of chemical reactions.

The dihydrate form indicates the presence of two water molecules per molecule of the acid, which can affect its physical properties such as solubility and stability. ontosight.ai This compound is notably soluble in water and polar organic solvents. solubilityofthings.comchembk.com This high solubility is attributed to the strong hydrogen bonding between the sulfonic acid groups and water molecules. solubilityofthings.com

Historical Perspectives on Synthetic Pathways and Early Applications Research

Early research into the applications of 1,2-ethanedisulfonic acid and its salts, known as edisylates, centered on their use in pharmaceuticals. wikipedia.orgncats.io Edisylate salts are formed with active pharmaceutical ingredients and have been investigated for their potential to improve the stability and solubility of drug formulations. The compound was also used in biological studies to assess cellular metabolism and allergic reactions in animal models. chemicalbook.comcenmed.com

Scope and Significance in Contemporary Chemical Science

In contemporary chemical science, 1,2-ethanedisulfonic acid hydrate has a broad range of applications, extending beyond its initial use in pharmaceuticals. Its versatility makes it a valuable tool in various research fields.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC₂H₁₀O₈S₂
Molecular Weight226.2 g/mol
AppearanceOff-white to greyish-beige crystals and powder
Melting Point109-113°C
Water SolubilitySoluble
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count8

Note: Data sourced from Alfa Chemistry, PubChem. alfa-chemistry.comnih.gov

Detailed Research Findings:

Pharmaceutical Salt Formation: The primary contemporary application of 1,2-ethanedisulfonic acid is in the formation of edisylate salts of basic drug substances. These salts often exhibit enhanced physical and chemical stability compared to the free base forms of the drugs.

Biochemical Research: In cell biology, it is utilized in cell culture and for maintaining pH stability and osmotic balance in biological assays. Its surfactant properties make it useful for stabilizing proteins and other biomolecules for analytical procedures. solubilityofthings.com

Organic Synthesis: It serves as a reagent in organic synthesis for introducing sulfonic acid groups into other molecules. solubilityofthings.com

Materials Science: The two sulfonate groups can chelate with metal ions, forming stable complexes. This property is being explored for creating new materials and in the development of catalytic processes.

Analytical Chemistry: Due to its high purity and stability, it is used as a reagent in titrimetric analysis and as a standard in ion chromatography. guidechem.com

Environmental Science: Research is ongoing into its potential use in wastewater treatment for the removal of heavy metal ions. solubilityofthings.com

The continued investigation into the properties and applications of this compound underscores its significance as a versatile and valuable compound in the advancement of chemical science.

Properties

IUPAC Name

ethane-1,2-disulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O6S2.H2O/c3-9(4,5)1-2-10(6,7)8;/h1-2H2,(H,3,4,5)(H,6,7,8);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKGTLUCCMJBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)S(=O)(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 1,2 Ethanedisulfonic Acid Hydrate

Controlled Synthesis of 1,2-Ethanedisulfonic Acid and its Hydrates

The precise synthesis of 1,2-ethanedisulfonic acid and its hydrated forms is fundamental to its utility in various scientific fields. The synthetic pathway and subsequent handling determine the crystalline nature and purity of the final compound.

Direct Sulfonation Routes to 1,2-Ethanedisulfonic Acid

The primary synthetic pathways to 1,2-ethanedisulfonic acid involve direct sulfonation reactions. A prevalent method is the oxidation of 1,2-ethanedithiol (B43112). This conversion is typically achieved using potent oxidizing agents like hydrogen peroxide or nitric acid, which systematically oxidize the thiol groups to sulfonic acid moieties.

Another established route is the sulfitolysis of 1,2-dihaloethanes, particularly 1,2-dibromoethane (B42909), with an aqueous solution of a sulfite (B76179) salt, such as sodium sulfite. This reaction generally requires elevated temperatures and results in the formation of the corresponding disulfonate salt. Subsequent acidification of this salt yields 1,2-ethanedisulfonic acid. For instance, the reaction with sodium sulfite produces sodium 1,2-ethanedisulfonate, which is then converted to the free acid.

The direct sulfonation of ethanol (B145695) using fuming sulfuric acid has also been investigated. However, this method can be challenging in terms of selectivity and may lead to the formation of unwanted byproducts. Rigorous control over reaction parameters, including temperature and reactant stoichiometry, is essential to optimize the yield of the desired disulfonic acid.

Hydration and Anhydrous Form Interconversion Studies

1,2-Ethanedisulfonic acid has a strong propensity to form hydrates, with the dihydrate being a particularly stable and common form. The ability to interconvert between the anhydrous and hydrated states is a key characteristic that influences its physical properties and stability.

The dihydrate is typically prepared by crystallizing the acid from an aqueous solution, allowing water molecules to integrate into the crystal lattice through hydrogen bonding with the sulfonic acid groups. Conversely, the anhydrous form can be obtained by heating the hydrate (B1144303) under a vacuum to remove the water of crystallization. Research has demonstrated that this dehydration process is reversible, as the anhydrous form readily absorbs atmospheric moisture to re-form the hydrate. Detailed studies have focused on defining the precise temperature and humidity conditions required for these interconversions to ensure the isolation and maintenance of the desired form.

Derivatization Strategies and Salt Formation

The two acidic protons of the sulfonic acid groups in 1,2-ethanedisulfonic acid can be readily substituted by metal ions or organic cations, leading to the formation of a diverse family of salts known as edisylates.

Edisylate Salt Preparation and Characterization

Edisylate salts are commonly synthesized through the reaction of 1,2-ethanedisulfonic acid with a suitable base, such as a metal hydroxide (B78521) or an amine. For example, reacting the acid with two equivalents of a primary amine (RNH₂) will produce the corresponding bis(alkylammonium) edisylate salt. These salts are frequently utilized in the pharmaceutical sector to enhance the solubility and stability of basic drug compounds.

A comprehensive suite of analytical methods is used to characterize edisylate salts. X-ray crystallography is instrumental in elucidating the three-dimensional crystal structure, detailing the conformation of the ethanedisulfonate anion and its interactions with the cations. Spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, confirm the presence of key functional groups and provide insight into the ionic environment. Thermal analysis methods such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to evaluate the thermal stability and determine the melting points of these salts.

A notable study on the crystal structure of 2,2'-p-phenylenebis(1,3-dithiolan-2-ylium) 1,2-ethanedisulfonate revealed a layered arrangement of alternating cations and anions, with the ethanedisulfonate anion adopting a centrosymmetric trans conformation.

Synthesis of Divalent Metal Salts of 1,2-Ethanedisulfonic Acid

Divalent metal salts of 1,2-ethanedisulfonic acid are prepared by reacting the acid with a divalent metal source, such as a carbonate, hydroxide, or oxide. For instance, the reaction between 1,2-ethanedisulfonic acid and calcium carbonate yields calcium edisylate.

These divalent salts are of interest for their coordination chemistry and potential applications in materials science. The ethanedisulfonate anion can function as a bridging ligand, coordinating to two separate metal centers via its sulfonate groups, which can lead to the formation of coordination polymers. The resulting structure and properties of these materials are dependent on the specific metal ion and its preferred coordination geometry.

Precursor Reactivity and Transformation Mechanisms to 1,2-Ethanedisulfonic Acid

The conversion of precursor molecules into 1,2-ethanedisulfonic acid proceeds through distinct reaction mechanisms. In the oxidation of 1,2-ethanedithiol, the mechanism involves a stepwise oxidation of the sulfur atoms. The reaction is believed to initiate with the formation of a sulfenic acid intermediate, which is subsequently oxidized to a sulfinic acid and ultimately to the final sulfonic acid. The complexity of this mechanism is influenced by the choice of oxidizing agent and the specific reaction conditions.

For the sulfitolysis of 1,2-dihaloethanes, the transformation occurs via a nucleophilic substitution mechanism. The sulfite ion acts as the nucleophile, displacing the halide ions from the ethane (B1197151) backbone in a two-step process. The first substitution yields a 2-haloethanesulfonate intermediate, which then undergoes a second substitution to form the 1,2-ethanedisulfonate product. The kinetics and mechanism of this reaction have been extensively studied to optimize product yield and minimize byproduct formation.

Oxidation Pathways of Thiol-Containing Precursors

The synthesis of 1,2-ethanedisulfonic acid can be achieved through the oxidation of suitable thiol-containing precursors. A primary and logical precursor for this transformation is 1,2-ethanedithiol, also known as dimercaptoethane. nih.gov The fundamental principle of this synthetic route involves the oxidation of the thiol functional groups (-SH) to sulfonic acid groups (-SO₃H).

The metabolism of dithiols in biological systems can also provide insight into these oxidative processes, where S-oxidation of a thiol group can lead to the formation of a polar sulfonate. nih.gov This biochemical transformation mirrors the chemical synthesis approach, highlighting the inherent susceptibility of the thiol group to oxidation.

Table 1: Key Precursor for Oxidation Pathway

Precursor Compound Formula Molar Mass ( g/mol ) Key Feature

Sulfite-Mediated Syntheses from Halogenated Ethanes

An alternative and widely utilized industrial method for the preparation of sulfonates is through the reaction of halogenated hydrocarbons with sulfite salts. For the synthesis of 1,2-ethanedisulfonic acid, a suitable starting material is a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. This method avoids the handling of odorous and toxic thiols.

The reaction, a nucleophilic substitution, involves the displacement of the halide ions by the sulfite ions (SO₃²⁻). The use of aqueous sodium sulfite is a common approach. The reaction of 1,2-dichloroethane with sodium bisulfide is a known route to produce the intermediate 1,2-ethanedithiol, highlighting the reactivity of the carbon-halogen bond with sulfur nucleophiles. wikipedia.org A direct route to the disulfonic acid involves the reaction with a sulfite, which upon acidification, yields 1,2-ethanedisulfonic acid.

This synthetic route is analogous to the commercial preparation of other aliphatic sulfonates and offers a scalable and efficient process. The choice between 1,2-dichloroethane and 1,2-dibromoethane as the precursor can influence reaction rates, with the carbon-bromine bond being more labile than the carbon-chlorine bond.

Table 2: Precursors for Sulfite-Mediated Synthesis

Precursor Compound Formula Molar Mass ( g/mol ) Role in Synthesis
1,2-Dichloroethane C₂H₄Cl₂ 98.96 Halogenated ethane substrate for nucleophilic substitution with sulfite.
1,2-Dibromoethane C₂H₄Br₂ 187.86 Alternative halogenated ethane substrate, potentially more reactive than the chloro-analogue. google.com

Advanced Structural Elucidation and Spectroscopic Characterization of 1,2 Ethanedisulfonic Acid Hydrate

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in 1,2-ethanedisulfonic acid hydrate (B1144303) and probing the intricate network of hydrogen bonding interactions within its hydrated crystalline structure.

The infrared spectrum of 1,2-ethanedisulfonic acid dihydrate is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. americanpharmaceuticalreview.com The presence of water molecules in the hydrate form is typically confirmed by broad absorption bands in the O-H stretching region, generally observed between 3400 and 3650 cm⁻¹. americanpharmaceuticalreview.com The sulfonic acid groups (SO₃H) would display strong and characteristic stretching vibrations. Specifically, the S=O stretching vibrations are anticipated in the region of 1250-1150 cm⁻¹ and 1080-1030 cm⁻¹, while the S-O stretching would appear around 800-700 cm⁻¹. The C-H stretching vibrations of the ethane (B1197151) backbone would be observed in the 3000-2850 cm⁻¹ range. americanpharmaceuticalreview.com

Raman spectroscopy provides complementary information. While O-H stretching bands are generally weak in Raman spectra, the S=O and S-O stretching vibrations, as well as the C-S and C-C backbone vibrations, are expected to produce distinct and measurable signals. americanpharmaceuticalreview.com Differences in the vibrational spectra between the anhydrous and hydrated forms can provide insights into the influence of water molecules on the molecular structure and intermolecular interactions. americanpharmaceuticalreview.com For instance, shifts in the O-H and S=O stretching frequencies can indicate the strength and nature of hydrogen bonding between the sulfonic acid groups and the water molecules of hydration. A supplier of 1,2-ethanedisulfonic acid dihydrate confirms the conformity of the material's infrared spectrum to established standards. thermofisher.com

Table 1: Expected Infrared Absorption Bands for 1,2-Ethanedisulfonic Acid Hydrate

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Water) Stretching 3400 - 3650
C-H (Ethane) Stretching 3000 - 2850
S=O (Sulfonic Acid) Asymmetric & Symmetric Stretching 1250 - 1150 & 1080 - 1030

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous confirmation of the molecular structure of 1,2-ethanedisulfonic acid and for studying its dynamic behavior in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. bas.bg

In the ¹H NMR spectrum of 1,2-ethanedisulfonic acid, the protons of the two methylene (B1212753) groups (-CH₂-) are chemically equivalent due to the symmetrical nature of the molecule. This would result in a single signal, a singlet, in the spectrum. chemicalbook.comchemicalbook.com The chemical shift of this signal would be influenced by the strong electron-withdrawing effect of the adjacent sulfonic acid groups.

The ¹³C NMR spectrum would similarly show a single resonance for the two equivalent carbon atoms of the ethane backbone. bas.bg The chemical shift of this carbon signal would be significantly downfield due to the deshielding effect of the sulfonate groups. The use of two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can further confirm the connectivity between the protons and carbons in the molecule. bas.bg

It is important to note that the presence of exchangeable protons from the sulfonic acid and water molecules can sometimes lead to broad signals or their disappearance from the spectrum, depending on the solvent and experimental conditions. For instance, in a deuterated solvent like D₂O, the acidic protons would exchange with deuterium, and their signal would not be observed in the ¹H NMR spectrum.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for validating the molecular formula of 1,2-ethanedisulfonic acid and for studying its fragmentation patterns, which can provide further structural confirmation. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule with high accuracy, allowing for the unambiguous determination of its elemental composition. rsc.org

For 1,2-ethanedisulfonic acid (C₂H₆O₆S₂), the predicted monoisotopic mass is 189.96058025 Da. nih.gov In mass spectrometry, the molecule can be ionized through various techniques, such as electrospray ionization (ESI), to produce molecular ions like [M+H]⁺ or [M-H]⁻. The mass-to-charge ratio (m/z) of these ions is then measured. Predicted m/z values for common adducts of 1,2-ethanedisulfonic acid include 190.96787 for [M+H]⁺ and 188.95331 for [M-H]⁻. uni.lu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves the collision-induced dissociation of the molecular ion to produce characteristic fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For 1,2-ethanedisulfonic acid, fragmentation would likely involve the cleavage of the C-S and C-C bonds, as well as the loss of SO₃ or H₂O moieties.

Table 2: Predicted m/z Values for Adducts of 1,2-Ethanedisulfonic Acid

Adduct Predicted m/z
[M+H]⁺ 190.96787
[M+Na]⁺ 212.94981
[M-H]⁻ 188.95331
[M+NH₄]⁺ 207.99441
[M+K]⁺ 228.92375

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Crystalline Lattice Determination and Hydration State Analysis

The crystal structure of the sodium salt of 1,2-ethanedisulfonic acid dihydrate has been reported to have monoclinic prisms. drugfuture.com X-ray diffraction analysis would reveal the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal. mdpi.com This information is fundamental to understanding the packing of the molecules in the solid state and the nature of the intermolecular interactions, particularly the hydrogen bonding network involving the sulfonic acid groups and the water molecules. researchgate.net The analysis can also provide insights into the conformation of the ethane backbone, whether it adopts a staggered or eclipsed conformation in the crystalline state.

Elemental Analysis in the Context of Stoichiometry and Purity Assessments

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, oxygen, and sulfur) in a sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₂H₁₀O₈S₂) to assess the purity of the compound and confirm its stoichiometry. drugfuture.com

For 1,2-ethanedisulfonic acid dihydrate, the theoretical elemental composition is approximately:

Carbon: 10.62%

Hydrogen: 4.46%

Oxygen: 56.58%

Sulfur: 28.35%

A close agreement between the experimental and theoretical values provides strong evidence for the identity and purity of the compound. Additionally, titration with a standardized base, such as sodium hydroxide (B78521), can be used to determine the purity of the acid, with a purity of ≥97.5% being a reported specification. thermofisher.com The water content can also be determined by Karl Fischer titration, with a typical range of 14% to 19% for the dihydrate form. thermofisher.comthermofisher.com

Table 3: Theoretical Elemental Composition of 1,2-Ethanedisulfonic Acid and its Dihydrate

Compound Molecular Formula % Carbon % Hydrogen % Oxygen % Sulfur
1,2-Ethanedisulfonic Acid C₂H₆O₆S₂ 12.63 3.18 50.47 33.72
1,2-Ethanedisulfonic Acid Dihydrate C₂H₁₀O₈S₂ 10.62 4.46 56.58 28.35

Data for the anhydrous form sourced from DrugFuture. drugfuture.com

Physicochemical Principles Governing Reactivity and Interactions of 1,2 Ethanedisulfonic Acid Hydrate

Acid-Base Equilibria and Proton Transfer Dynamics

1,2-Ethanedisulfonic acid is a strong diprotic acid. wikipedia.org The acid dissociation constants (pKa) for its two sulfonic acid protons are -1.46 and -2.06, indicating that it readily donates its protons in aqueous solutions. wikipedia.org This strong acidity means that in water, the compound exists predominantly in its fully deprotonated form, the ethanedisulfonate anion (⁻O₃S-CH₂-CH₂-SO₃⁻).

The process of proton transfer from the sulfonic acid groups to water is not a simple, instantaneous event but a complex dynamic process. Studies on similar hydrated acid systems reveal that proton transfer occurs on an ultrafast timescale, often within tens to hundreds of femtoseconds. nih.gov The dynamics involve a collective motion of the acid, the proton being transferred, and the surrounding water molecules. nih.govrsc.org This process is often described by two primary mechanisms: the Grotthuss mechanism, where a proton "hops" along a chain of hydrogen-bonded water molecules, and the vehicle mechanism, where the proton is carried by a diffusing water molecule, such as in a hydronium ion (H₃O⁺). semanticscholar.org In the hydrated environment of 1,2-ethanedisulfonic acid, the dissociated protons are stabilized by surrounding water molecules, potentially forming structures like the Eigen (H₉O₄⁺) or Zundel (H₅O₂⁺) cations. rsc.org Ab initio molecular dynamics simulations on related sulfonic acids show that the proton transfer pathway can be barrierless, driven by the contraction and subsequent elongation of the distance between the donor and acceptor oxygen atoms. nih.gov

Table 1: Acid Dissociation Constants (pKa) of 1,2-Ethanedisulfonic Acid

Dissociation Step pKa Value
First Proton (pKa₁) -1.46
Second Proton (pKa₂) -2.06

Data sourced from the Merck Index, 11th Edition. wikipedia.org

Oxidative Stability and Redox Chemistry Investigations

1,2-Ethanedisulfonic acid hydrate (B1144303) is stable under normal temperature and pressure conditions. chemicalbook.comguidechem.com However, its stability is compromised in the presence of strong oxidizing agents, with which it is incompatible. chemicalbook.com Investigations into its thermal decomposition show that upon heating, it can break down to produce toxic and corrosive fumes, including oxides of carbon (carbon monoxide, carbon dioxide) and sulfur (sulfur oxides). chemicalbook.com

The compound's reactivity also includes its potential to be corrosive to metals. nih.gov This corrosive nature is a practical aspect of its redox chemistry, stemming from its strong acidity and ability to react with certain metals. On the other hand, this reactivity is harnessed in certain applications; for instance, it can be used in the preparation of corrosion inhibitors for metal surface treatments and in the formulation of antioxidants. chembk.com

Ionic Interactions and Electrolytic Behavior in Solution

1,2-Ethanedisulfonic acid is highly soluble in water and other polar organic solvents. chemicalbook.comchembk.com When dissolved in water, its behavior is dictated by its nature as a strong acid. Due to its very low pKa values, both sulfonic acid groups fully dissociate, releasing their protons and forming the ethanedisulfonate dianion. wikipedia.org

This complete dissociation results in a high concentration of mobile ions—hydronium cations (H₃O⁺) and the ethanedisulfonate anions (C₂H₄O₆S₂²⁻)—in the solution. Consequently, aqueous solutions of 1,2-ethanedisulfonic acid are strong electrolytes, meaning they are excellent conductors of electricity. The ionic interactions in solution are dominated by the electrostatic forces between these ions and the polar water molecules that solvate them.

Supramolecular Interactions and Self-Assembly Propensities

The structure of 1,2-ethanedisulfonic acid hydrate lends itself to significant supramolecular interactions, primarily through hydrogen bonding. The dihydrate form contains two water molecules for every molecule of the acid, which are integral to its crystal structure. ontosight.ainih.gov The sulfonic acid groups (or sulfonate groups, in the dissociated form) are potent hydrogen bond donors and acceptors, while the water molecules also participate extensively in the hydrogen-bonding network. Computed properties indicate the molecule has a high capacity for these interactions. alfa-chemistry.com

A notable application demonstrating its self-assembly propensity is its use in the synthesis of coordination polymers. alfa-chemistry.com In one study, 1,2-ethanedisulfonic acid dihydrate was used to synthesize a silver(I) coordination polymer with quinoxaline. alfa-chemistry.com In this structure, the deprotonated ethanedisulfonate anion acts as a bridging ligand, connecting metal centers to form an extended, ordered supramolecular assembly. The ability of the ethanedisulfonate dianion to link metal ions highlights its utility as a building block in crystal engineering and the design of novel materials with specific structural and physical properties. alfa-chemistry.com

Table 2: Physicochemical Properties of this compound

Property Value
IUPAC Name ethane-1,2-disulfonic acid;dihydrate
Molecular Formula C₂H₁₀O₈S₂
Molecular Weight 226.2 g/mol
Melting Point 111-112 °C (dihydrate)
Water Content (K.F.) 14 to 19 %
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 8

Data sourced from PubChem, Wikipedia, Thermo Fisher Scientific, and Alfa Chemistry. wikipedia.orgnih.govalfa-chemistry.comthermofisher.com

Coordination Chemistry of 1,2 Ethanedisulfonic Acid Hydrate As a Ligand

Design and Synthesis of Metal-Ethanedisulfonate Complexes

The synthesis of metal complexes incorporating the 1,2-ethanedisulfonate ligand is often achieved through hydrothermal or solvothermal methods. These techniques involve the reaction of a metal salt with 1,2-ethanedisulfonic acid or its corresponding salt in a sealed vessel at elevated temperatures and pressures. The choice of solvent, temperature, pressure, and the molar ratio of reactants can significantly influence the dimensionality and crystalline architecture of the resulting complex.

A notable example is the hydrothermal synthesis of a three-dimensional bismuth-ethanedisulfonate framework. In this synthesis, bismuth(III) oxide is reacted with 1,2-ethanedisulfonic acid under hydrothermal conditions, yielding colorless crystals of Bi(O₃SC₂H₄SO₃)₁.₅(H₂O)₂. This reaction demonstrates a straightforward approach to creating a robust, three-dimensional network structure with an organosulfonic ligand.

The versatility of 1,2-ethanedisulfonate as a ligand extends to the formation of heterometallic assemblies. For instance, uranyl-lanthanide complexes have been synthesized using 1,2-ethanedisulfonate as a bridging ligand. These syntheses highlight the ability of the ethanedisulfonate ligand to connect different metal ions, leading to the formation of one-dimensional ribbon-like structures.

The following table provides a summary of representative metal-ethanedisulfonate complexes and their synthetic conditions.

Metal Ion(s)Ancillary LigandsSynthesis MethodResulting Complex Dimensionality
Bi³⁺WaterHydrothermal3D Framework
UO₂²⁺, Ln³⁺ (Ln = various lanthanides)Cucurbituril, Hydroxide (B78521)Not specified1D Ribbon-like Chains

Ligand Binding Modes and Stereochemical Preferences

The 1,2-ethanedisulfonate anion (⁻O₃S-CH₂-CH₂-SO₃⁻) possesses two sulfonate groups, each capable of coordinating to a metal center through its oxygen atoms. This dual functionality allows for a variety of binding modes, with the most common being a bridging mode where the ligand connects two or more metal centers.

In the aforementioned bismuth-ethanedisulfonate framework, the ethanedisulfonate ligand acts as a bidentate ligand, coordinating to the bismuth cations. The flexibility of the ethylene (B1197577) bridge between the two sulfonate groups allows the ligand to adopt a conformation that facilitates the formation of a stable, three-dimensional network.

In the context of uranyl-lanthanide heterometallic assemblies, the 1,2-ethanedisulfonate ligand exhibits a bis-monodentate bridging mode. Each sulfonate group coordinates to a different metal ion, one to a uranyl ion and the other to a lanthanide ion, effectively linking the two distinct metal centers.

Applications in the Study of Metal Ion Behavior and Complex Stability

The formation of stable complexes between metal ions and ligands is a fundamental aspect of coordination chemistry. The stability of these complexes is quantified by their formation constants (or stability constants), which provide a measure of the strength of the metal-ligand interaction. While specific studies detailing the use of 1,2-ethanedisulfonic acid for the systematic determination of metal ion complex stability constants are not prevalent in the surveyed literature, the principles of its coordination provide insights into its potential in this area.

The sulfonate groups of 1,2-ethanedisulfonic acid are strong coordinating groups, suggesting that it would form stable complexes with a variety of metal ions. The chelate effect, where a multidentate ligand forms a more stable complex than a series of corresponding monodentate ligands, would also contribute to the stability of complexes where 1,2-ethanedisulfonate might act as a chelating ligand, although bridging is more commonly observed.

The study of lanthanide complexes with substituted sulfonic acids has shown that these ligands can be used to probe the coordination behavior of this series of elements. By analogy, 1,2-ethanedisulfonic acid could be employed to study trends in coordination number, geometry, and the thermodynamic stability of complexes across the lanthanide series or with various transition metals. The predictable coordination behavior of the sulfonate groups makes it a potentially useful tool for investigating the factors that govern complex formation.

Formation of Metal-Organic Frameworks (MOFs) utilizing 1,2-Ethanedisulfonic Acid as a Linker

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of both the metal node and the organic linker is crucial in determining the structure, porosity, and ultimately the function of the resulting MOF.

1,2-Ethanedisulfonic acid, with its two sulfonate groups separated by a flexible ethylene spacer, is a suitable candidate for a linker in the construction of MOFs. The sulfonate groups provide robust coordination to metal centers, while the flexibility of the linker can allow for the formation of diverse and stable network topologies.

The three-dimensional bismuth-ethanedisulfonate framework is a prime example of a MOF constructed using this linker. In this structure, the 1,2-ethanedisulfonate ligands bridge the bismuth cations, creating a dense, three-dimensional network. While this particular framework has very small cavities, the principle of using 1,2-ethanedisulfonic acid as a linker can be extended to design MOFs with larger pores and channels by judicious selection of the metal center and synthetic conditions.

The use of sulfonate-based linkers, in general, has been explored in the synthesis of various MOFs. These materials have shown promise in applications such as gas storage, separation, and catalysis. The incorporation of the sulfonate groups can impart specific properties to the MOF, such as increased hydrophilicity or Brønsted acidity. Although the number of reported MOFs based specifically on 1,2-ethanedisulfonic acid is still limited, its potential as a versatile and robust linker for the construction of novel functional porous materials is evident.

Catalytic Applications of 1,2 Ethanedisulfonic Acid Hydrate in Organic Transformations

Role as a Brønsted Acid Catalyst in Esterification Reactions

1,2-Ethanedisulfonic acid hydrate (B1144303) can serve as an effective Brønsted acid catalyst in esterification reactions, particularly in the formation of esters from carboxylic acids and alcohols. Strong acids are known to catalyze this reversible reaction, known as Fischer esterification, by protonating the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The general mechanism for acid-catalyzed esterification proceeds through a series of equilibrium steps. The catalyst protonates the carboxylic acid, which is then attacked by the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and produce the final ester product.

While specific research detailing the use of 1,2-ethanedisulfonic acid hydrate in esterification is limited, studies on similar sulfonic acids, such as ethanesulfonic acid, have demonstrated their efficacy. For instance, ethanesulfonic acid has been successfully employed as a catalyst in the esterification of acidic crude palm oil for biodiesel production, showcasing the potential of alkylsulfonic acids in this capacity. nih.gov The reaction conditions for such esterifications typically involve elevated temperatures and an excess of the alcohol to drive the equilibrium towards the product side.

Table 1: Representative Data for Sulfonic Acid-Catalyzed Esterification of Fatty Acids

CatalystSubstrateAlcoholTemperature (°C)Catalyst Loading (wt%)Reaction TimeConversion (%)
Ethanesulfonic AcidAcidic Crude Palm OilMethanol601.52.5 h>95
p-Toluenesulfonic AcidOleic AcidMethanol6558 h98
Sulfuric AcidPalmitic AcidEthanol (B145695)7836 h92

Promotion of Condensation Reactions and Polymerization Processes

The catalytic activity of this compound extends to the promotion of condensation reactions and polymerization processes. These reactions involve the joining of monomer units with the elimination of a small molecule, such as water. As a strong acid, this compound can facilitate these reactions by protonating the reacting species, thereby activating them for subsequent nucleophilic attack.

In the context of polycondensation, sulfonic acids have been shown to be effective catalysts. For example, they have been used in the direct synthesis of poly(ether ester)s from diacids and diols. rsc.org The catalyst facilitates the dehydration process, leading to the formation of ether linkages and the growth of the polymer chain. The use of a strong acid catalyst can significantly accelerate the rate of polymerization and allow for the synthesis of high molecular weight polymers under milder conditions than would otherwise be required. rsc.orgtsijournals.com

The general principle involves the protonation of a functional group, such as a carboxylic acid or a hydroxyl group, which then reacts with another monomer unit. The elimination of water drives the reaction forward, leading to the formation of a polymer. The efficiency of the catalyst is often dependent on its ability to effectively protonate the monomers and facilitate the removal of the water byproduct.

Hydrolysis Reactions Catalyzed by this compound

This compound is also a potent catalyst for hydrolysis reactions, which are essentially the reverse of condensation reactions. In these processes, a molecule is cleaved by the addition of water. The strong acidic nature of this compound can accelerate the hydrolysis of various functional groups, including esters and amides, which are the linkages found in many polymers.

The acid-catalyzed hydrolysis of polymers, such as polyesters and polyamides, proceeds by the protonation of the carbonyl oxygen of the ester or amide linkage. evulpo.comyoutube.com This initial protonation makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and cleavage of the C-O or C-N bond, ultimately leading to the breakdown of the polymer into its constituent monomers or smaller oligomers. For instance, the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) using strong acids like sulfuric acid has been demonstrated to yield its monomer, terephthalic acid. researchgate.netyoutube.com

The rate of hydrolysis is influenced by factors such as the concentration of the acid catalyst, temperature, and the structure of the polymer. The presence of two sulfonic acid groups in 1,2-ethanedisulfonic acid could potentially enhance its catalytic activity in these processes.

Stereoselective Catalysis and Mechanistic Insights

Stereoselective catalysis aims to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one stereoisomer over others. masterorganicchemistry.comstereoelectronics.org This is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical and other applications.

For a catalyst to induce stereoselectivity, it must itself be chiral or be part of a chiral catalytic system. 1,2-Ethanedisulfonic acid is an achiral molecule and, therefore, cannot directly function as a stereoselective catalyst. However, it could potentially be employed as a co-catalyst or an activator in conjunction with a chiral ligand or another chiral catalyst to create a chiral environment that influences the stereochemical course of a reaction.

The development of chiral Brønsted acids, including chiral sulfonic acids, has been an active area of research. nih.govacs.org These catalysts have been successfully used in a variety of enantioselective transformations. The mechanistic basis for their stereoselectivity lies in the formation of a transient chiral complex between the catalyst and the substrate, which directs the approach of the reagent from a specific face, leading to the formation of a particular stereoisomer.

Advanced Materials Science Applications of 1,2 Ethanedisulfonic Acid Hydrate

Incorporation into Polymeric Membranes for Enhanced Separation Technologies (e.g., Nanofiltration)

The introduction of sulfonic acid groups is a key strategy for improving the performance of polymeric membranes used in separation technologies like nanofiltration (NF). While direct polymerization using 1,2-ethanedisulfonic acid hydrate (B1144303) is not yet widely documented, the principles of membrane science strongly support its potential application. Sulfonation of polymers such as poly(arylene ether sulfone) and polyamide is known to enhance membrane properties. google.comresearchgate.net

The presence of –SO₃H groups on a membrane surface increases its hydrophilicity. permegear.com This is critical for improving water flux and mitigating fouling, a major issue in membrane filtration where solutes adsorb onto the membrane surface, impeding performance. researchgate.net Sulfonated polymer membranes have demonstrated superior chlorine tolerance and can be tailored for specific desalination applications like reverse osmosis and nanofiltration. google.com

1,2-Ethanedisulfonic acid could theoretically be employed as a crosslinking agent or a surface grafting molecule during membrane fabrication. As a bifunctional crosslinker, it could link polymer chains, potentially improving the mechanical stability and controlling the pore size of the membrane. Research has shown that using sulfonated monomers in the initial polymerization stage can create membranes with tailored transport properties, high flux, and excellent salt rejection. google.com For example, a novel sulfonated aromatic diamine has been used to prepare thin-film composite (TFC) nanofiltration membranes with excellent performance and anti-fouling properties. researchgate.net The bifunctional nature of 1,2-ethanedisulfonic acid makes it a candidate for similar applications, creating robust, highly functionalized membranes.

Table 1: Effects of Sulfonation on Polymeric Membrane Properties

Property EnhancedMechanismResulting Benefit in Nanofiltration
Hydrophilicity Introduction of polar –SO₃H groups attracts water molecules.Increased water permeability and flux. permegear.com
Anti-fouling A hydrated layer on the surface reduces the adhesion of foulants.Longer operational lifespan and reduced cleaning frequency. researchgate.net
Ion Rejection Increased negative charge density (Donnan exclusion) repels anionic solutes.Enhanced separation efficiency for specific salts.
Chlorine Resistance Sulfonated polymers can be designed to be more stable in the presence of chlorine.Improved durability in water treatment applications. google.com

Development of Functional Materials through Grafting and Surface Modification

The grafting of sulfonic acid groups onto various material surfaces is a powerful technique to impart new functionalities. 1,2-Ethanedisulfonic acid hydrate serves as a potential reagent for such modifications due to its reactive sulfonic acid groups.

Surface sulfonation can dramatically alter a material's properties. For instance, the photochemical modification of polyethylene (B3416737) surfaces with sulfonic acid groups significantly increases hydrophilicity. acs.org This technique can be used to create patterned surfaces with specific wetting characteristics. Similarly, modifying the surface of polyetheretherketone (PEEK) composites with concentrated sulfuric acid introduces –SO₃H groups, which not only creates a desirable micro-textured surface but also imparts antibacterial properties and promotes the adhesion and proliferation of bone marrow cells. nih.gov

The applications extend to advanced materials like graphene. Reduced graphene oxide (rGO) can be chemically modified with sulfonic acid groups to create highly efficient solid acid catalysts for reactions such as esterification. researchgate.net This demonstrates how surface functionalization can turn a relatively inert material into a reactive one. The bifunctionality of 1,2-ethanedisulfonic acid could be leveraged to form bridges or crosslinks on a surface, creating a stable, functional layer.

Table 2: Research Findings on Surface Modification with Sulfonic Acid Groups

Base MaterialModification MethodKey FindingsPotential Application
Polyethylene (PE) Photochemical reaction with SO₂ and airIntroduction of –SO₃H groups, increased surface hydrophilicity. acs.orgBiomedical materials, patterned surfaces.
PEEK Composite Treatment with concentrated H₂SO₄Creation of macro/micropores, introduction of –SO₃H groups, enhanced antibacterial activity and cell response. nih.govBone substitutes and repair. nih.gov
Reduced Graphene Oxide (rGO) Covalent modification with oleum (B3057394) or diazonium saltSuccessful grafting of –SO₃H groups, creating a solid acid catalyst. researchgate.netCatalysis for acetalization and esterification. researchgate.net

Research into Its Role in Electroplating Processes and Surface Deposition

Organosulfonic acids are crucial components in modern electroplating baths, largely replacing older, more toxic formulations. 1,2-Ethanedisulfonic acid has been specifically identified as a valuable additive in various electroplating processes, where it contributes to the quality and efficiency of metal deposition.

In chromium plating, baths containing 1,2-ethane disulfonic acid have been developed to produce bright, adherent chromium deposits at high efficiency without the etching problems seen with other formulations. patentbuddy.com Similarly, it is mentioned as a component in acidic solutions for the direct plating of copper on dielectric substrates, a key process in manufacturing printed circuit boards. epo.org

The broader class of organosulfonic acids, such as methanesulfonic acid, is widely used in cyanide-free electroplating of tin, copper, and their alloys. google.comepo.orgatamankimya.com These acids provide the electrolyte's conductivity and help dissolve the metal salts that serve as the source for the plated ions. google.com The use of methane (B114726) disulfonic acid sodium salt as a catalyst in Cr(VI) electroplating has been shown to significantly increase current efficiency. researchgate.net The presence of two sulfonic acid groups in 1,2-ethanedisulfonic acid may offer unique complexing or conductive properties beneficial to these processes.

Table 3: Role of Alkanesulfonic Acids in Electroplating Research

Plating ProcessRole of Sulfonic Acid (e.g., Ethane (B1197151) Disulfonic Acid)Reference
Functional Chromium Additive to produce non-iridescent, bright deposits at high efficiency. patentbuddy.comPatent US4675088A patentbuddy.com
Tin-Copper Alloy Acts as the primary acid electrolyte in cyanide-free baths. google.comepo.orgPatent EP1111097A2 google.com
Direct Copper Plating Component of the acidic solution to facilitate deposition on dielectric materials. epo.orgPatent EP2566311A1 epo.org
Cr(VI) Reduction Acts as a catalyst to improve current efficiency. researchgate.netResearchGate Article researchgate.net

Integration into Hybrid Materials for Specific Functionalities

The bifunctional nature of 1,2-ethanedisulfonic acid, with two sulfonic acid groups separated by an ethylene (B1197577) bridge, makes it an ideal candidate for use as a linker or crosslinking agent in the synthesis of hybrid materials. These materials combine organic and inorganic components to achieve functionalities that are not possible with either component alone.

A notable example is the use of 1,2-ethanedisulfonic acid (EDS) as a linker in the fabrication of a copper metal-organic framework (MOF). nih.gov This MOF was then incorporated into a polymeric membrane to create a hybrid material for organic solvent nanofiltration. The specific structure and properties imparted by the EDS linker were crucial to the separation performance. nih.gov

In another application, 1,2-ethanedisulfonic acid was used as a small-molecule "soft template" to guide the formation of microphase-separated structures in anion exchange membranes. researchgate.netresearchgate.net The sulfonic acid groups interact electrostatically with cationic groups on the polymer chains, inducing a well-defined nanostructure within the membrane. This controlled morphology is essential for creating efficient ion transport channels, which is critical for applications like electrodialysis. researchgate.netresearchgate.net These examples highlight the role of 1,2-ethanedisulfonic acid in providing structural control at the molecular level, enabling the design of complex, functional hybrid materials.

Supramolecular Chemistry and Non Covalent Assemblies Involving 1,2 Ethanedisulfonic Acid Hydrate

Hydrogen Bonding Networks and Crystal Engineering with 1,2-Ethanedisulfonic Acid Hydrate (B1144303)

Crystal engineering relies on the predictable and directional nature of intermolecular forces to design and synthesize new solid-state structures with desired properties. 1,2-Ethanedisulfonic acid dihydrate is a potent building block in this field due to its extensive hydrogen bonding capabilities. The molecule itself contains multiple hydrogen bond donor sites on its sulfonic acid groups and acceptor sites on the oxygen atoms. alfa-chemistry.comguidechem.com The dihydrate form introduces additional water molecules that act as bridges, further extending the hydrogen-bonding network and stabilizing the crystal lattice.

Co-crystallization Strategies and Salt Cocrystal Formation

A primary application of 1,2-ethanedisulfonic acid in supramolecular chemistry is its use as a co-former in the generation of salts and co-crystals. As a strong acid, it readily donates protons to basic active pharmaceutical ingredients (APIs), forming stable edisylate salts. wikipedia.org This strategy is often employed to improve the physicochemical properties of drug substances, such as solubility, stability, and bioavailability.

A notable example is the formation of delamanid (B1670213) edisylate. Delamanid, an anti-tuberculosis drug, suffers from poor water solubility. nih.gov By forming an amorphous solid dispersion (ASD) of the edisylate salt, researchers have demonstrated significantly improved stability against crystallization and enhanced drug release profiles compared to the free base form. alfa-chemistry.comnih.gov The edisylate salt of delamanid exhibited a high glass transition temperature, indicating good physical stability. This dual strategy of salt formation and ASD formulation presents a promising approach for improving the performance of poorly soluble basic drugs. alfa-chemistry.com

The utility of 1,2-ethanedisulfonic acid as a salt-former is not limited to delamanid. It is used to prepare edisylate salts of various other pharmaceutical compounds, including prochlorperazine (B1679090) and clomethiazole, underscoring its broad applicability in pharmaceutical crystal engineering.

Table 1: Physicochemical Properties of Delamanid Edisylate Amorphous Solid Dispersions (ASDs)

FormulationDrug Loading (%)PolymerKey FindingReference
Delamanid Edisylate ASD25HPMCPNear-complete drug release observed. alfa-chemistry.com
Delamanid Free Base ASD25HPMCPLimited drug release due to small amounts of crystallinity. alfa-chemistry.com
Delamanid Edisylate Salt (amorphous)N/AN/AShowed considerably improved amorphous stability compared to free base. alfa-chemistry.com

Molecular Recognition and Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent forces. wikipedia.org The stable and specific nature of 1,2-ethanedisulfonic acid dihydrate makes it an excellent case study for molecular recognition, particularly of water molecules. In this context, the anhydrous 1,2-ethanedisulfonic acid can be considered the "host," and the two water molecules are the "guests."

The sulfonic acid groups are powerful hydrogen bond donors and acceptors, creating a specific binding pocket for water. Infrared spectroscopy and quantum chemical calculation studies on similar sulfonic acid-containing materials, like Nafion membranes, have shown that water molecules can be "strongly bound" to the sulfonic acid groups. uni.luthermofisher.com This interaction is so strong that the final water molecule can remain attached until the thermal decomposition of the sulfonic acid group itself. thermofisher.com This demonstrates a high degree of molecular recognition between the sulfonic acid functionality and water.

This intrinsic ability to form stable hydrates is a form of host-guest chemistry where the crystal lattice of the acid acts as a host for water. This principle can be extended to other small, polar molecules, suggesting the potential for 1,2-ethanedisulfonic acid to act as a receptor for other guests, although this application is less explored than its role as a salt former. The precise stoichiometry of the dihydrate points to a well-defined host-guest complex stabilized by a network of hydrogen bonds.

Self-Assembly of Organic Frameworks Mediated by Disulfonate Units

The self-assembly of molecules into well-defined, extended structures is a cornerstone of supramolecular chemistry and materials science. The 1,2-ethanedisulfonate dianion is a bifunctional linker that can be used to construct coordination polymers and metal-organic frameworks (MOFs). alfa-chemistry.com In these structures, the disulfonate units can coordinate to metal centers, mediating the assembly of one-, two-, or three-dimensional networks.

While carboxylates are more commonly used linkers in MOF chemistry, organosulfonates are gaining attention for creating frameworks with unique properties, such as high polarity and hydrophilicity. The coordination of sulfonate groups to metal ions, often in conjunction with other ligands, directs the self-assembly process. The flexible ethane (B1197151) bridge of the 1,2-ethanedisulfonate linker can adopt different conformations (e.g., anti or gauche), which can influence the final topology of the resulting framework. This conformational flexibility, combined with the strong coordinating ability of the sulfonate groups, makes it a versatile component for designing novel organic frameworks.

The principle of modulated self-assembly, where additives are used to control the crystallization and properties of frameworks, is also applicable here. The presence of the disulfonate linker can influence particle size, morphology, and defectivity in the resulting material. Although examples of MOFs built exclusively from 1,2-ethanedisulfonate are not widespread, the fundamental principles of its coordination chemistry suggest its potential as a valuable building block for the self-assembly of new functional materials.

Computational Chemistry and Theoretical Modeling of 1,2 Ethanedisulfonic Acid Hydrate Systems

Quantum Mechanical Studies of Electronic Structure and Acidity

Quantum mechanical (QM) calculations are fundamental in understanding the intrinsic properties of 1,2-ethanedisulfonic acid. These studies typically focus on the molecule's geometry, electronic distribution, and proton dissociation tendencies.

Research Findings:

Acidity: 1,2-Ethanedisulfonic acid is a strong diprotic acid. unito.it Experimental pKa values have been reported as -1.46 and -2.06, indicating that both sulfonic acid groups readily donate their protons in aqueous solutions. unito.it QM calculations can be employed to theoretically predict these pKa values by calculating the Gibbs free energy change of the deprotonation reactions. unito.it While specific QM studies on the pKa of 1,2-ethanedisulfonic acid hydrate (B1144303) are not prevalent in the reviewed literature, the methodology is well-established for similar compounds. unito.it

Electronic Structure and Geometry: Density Functional Theory (DFT) calculations have been used to investigate the geometry of 1,2-ethanedisulfonic acid when interacting with other molecules. For instance, in a complex with a pyridocyclophane, the two sulfonic groups of 1,2-ethanedisulfonic acid were found to adopt an antiperiplanar disposition. rsc.org This conformation minimizes steric hindrance and electrostatic repulsion between the two bulky, negatively charged sulfonate groups.

A summary of computational methods used in a relevant study is presented below:

Computational MethodBasis SetLevel of TheoryApplicationKey Finding
Density Functional Theory (DFT)6-31g+(d,p)CAM-B3LYPGeometry optimization of a complex containing 1,2-ethanedisulfonic acid. rsc.orgThe sulfonic acid groups adopt an antiperiplanar conformation. rsc.org

Molecular Dynamics Simulations of Hydration and Solution Behavior

Molecular dynamics (MD) simulations are instrumental in studying the dynamic interactions between 1,2-ethanedisulfonic acid and water molecules in its hydrated form and in aqueous solutions. These simulations can reveal details about the structure of the hydration shell and the transport properties of the ions.

Research Findings:

Hydration Shell Structure: MD simulations can elucidate the arrangement of water molecules around the ethanedisulfonate dianion. The strong negative charge of the sulfonate groups leads to the formation of a well-defined hydration shell. The water molecules in this first hydration shell are expected to be highly ordered due to strong ion-dipole interactions. Studies on similar polyzwitterionic polymers containing sulfonate groups indicate that this hydration layer is crucial for their physical properties. amazonaws.com

Ion Pairing and Aggregation: In solution, the ethanedisulfonate anion can interact with cations to form ion pairs. MD simulations can be used to study the thermodynamics and kinetics of these associations. The behavior of 1,2-ethanedisulfonate has been mentioned in the context of its role as an anion in ionic liquids and its self-assembly in the formation of metal-organic frameworks (MOFs). acs.orgescholarship.org For example, in the formation of a copper-based MOF, the 1,2-ethanedisulfonate anion acts as a pillar connecting two-dimensional networks. researchgate.net

While specific, detailed MD simulation studies focusing solely on 1,2-ethanedisulfonic acid hydrate are not widely published, the principles from studies on similar sulfonated molecules and their interaction with water are applicable. uq.edu.au

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the identification of transition states.

Research Findings:

Reaction Mechanisms: DFT can be used to investigate the mechanisms of reactions involving 1,2-ethanedisulfonic acid, such as its synthesis or decomposition. For example, the oxidation of dithio-compounds to form 1,2-ethanedisulfonic acid has been shown to proceed through a nonradical pathway involving consecutive electron transfers, a process that can be modeled using DFT. acs.org

Complex Formation: As mentioned previously, DFT calculations at the CAM-B3LYP/6-31g+(d,p) level were used to explore the geometries of complexes between 1,2-ethanedisulfonic acid and a chiral pyridocyclophane in acetonitrile. rsc.org These calculations helped to understand the conformational changes upon binding and supported the interpretation of experimental circular dichroism spectra. rsc.org The study highlighted that full proton transfer from the acid to the pyridine (B92270) occurs, forming distinct ion pairs. rsc.org

Application of DFTSystem StudiedComputational DetailsPredicted Outcome
Geometry OptimizationComplex of 1,2-ethanedisulfonic acid and a pyridocyclophane. rsc.orgCAM-B3LYP/6-31g+(d,p). rsc.orgThe sulfonic groups are in an antiperiplanar arrangement, and protons are transferred to the pyridine moieties. rsc.org
Binding Site AnalysisBinding of butene isomers in a Metal-Organic Framework with 1,2-ethanedisulfonate pillars. researchgate.netDFT method (details not specified). researchgate.netOptimized binding sites and interaction energies. researchgate.net

QM/MM Approaches for Complex System Optimization

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a balance between accuracy and computational cost for studying large systems, such as an enzyme active site or a molecule in a complex solvent environment. In this approach, the chemically active region (e.g., the 1,2-ethanedisulfonic acid molecule) is treated with a high-level QM method, while the surrounding environment (e.g., water molecules or a protein) is described by a classical MM force field.

Theoretical Application:

While no specific QM/MM studies on this compound were found in the search, this methodology is well-suited for investigating its behavior in complex biological or material science contexts. For example, a QM/MM simulation could be used to:

Model the interaction of an edisylate salt of a drug with its biological target, treating the drug and the salt counter-ion with QM and the protein and solvent with MM.

Investigate the catalytic role of water molecules in the proton transfer processes from the sulfonic acid groups in a large aqueous cluster.

The general framework for a QM/MM energy calculation is as follows:

Etotal = EQM(QM) + EMM(MM) + EQM/MM(interaction)

Where the interaction term, EQM/MM(interaction), describes the electrostatic and van der Waals interactions between the QM and MM regions.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are widely used to predict spectroscopic properties and analyze the conformational landscape of molecules.

Research Findings and Theoretical Applications:

Conformational Analysis: The ethane (B1197151) backbone of 1,2-ethanedisulfonic acid allows for rotational freedom around the C-C and C-S bonds. DFT calculations have indicated a preference for an antiperiplanar disposition of the two sulfonate groups to minimize electrostatic repulsion. rsc.org A full conformational analysis would involve scanning the potential energy surface by rotating these bonds to identify all stable conformers and the energy barriers between them.

Spectroscopic Properties:

Vibrational Spectroscopy (IR/Raman): Theoretical calculations can predict the vibrational frequencies and intensities of 1,2-ethanedisulfonic acid and its hydrate. These predicted spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. For instance, the characteristic S=O stretching vibrations in sulfonic acids are expected around 1050 cm⁻¹.

NMR Spectroscopy: QM methods can calculate NMR chemical shifts (¹H, ¹³C) and spin-spin coupling constants. These calculations can help in the interpretation of experimental NMR spectra and in understanding how the electronic environment of the nuclei is affected by conformation and hydration.

Circular Dichroism (CD): For chiral complexes involving 1,2-ethanedisulfonic acid, DFT calculations have been successfully used to compute the CD spectra, which helped in elucidating the conformation of the complex in solution. rsc.org

Analytical Chemistry Research on 1,2 Ethanedisulfonic Acid Hydrate and Its Derivatives

Chromatographic Techniques (e.g., Ion Chromatography) for Purity Assessment and Separation

Chromatographic methods are indispensable for the assessment of purity and the separation of 1,2-ethanedisulfonic acid hydrate (B1144303) from related substances and impurities. High-performance liquid chromatography (HPLC) and ion chromatography (IC) are particularly well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a versatile technique for the analysis of 1,2-ethanedisulfonic acid. sielc.comsielc.com A typical method involves the use of a C18 or a specialized reverse-phase column like Newcrom R1. sielc.comsielc.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometric (MS) detection, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com

The disodium (B8443419) salt of 1,2-ethanedisulfonic acid is also utilized as an ion-pair reagent in HPLC. chemicalworlds.comottokemi.comcdhfinechemical.com In this role, it is added to the mobile phase to facilitate the separation of ionic and polar molecules by forming neutral ion pairs that can be retained by a reverse-phase column.

Ion Chromatography (IC):

Ion chromatography is a powerful technique for the separation and quantification of ionic species, including sulfonic acids. nih.gov In a typical IC setup for the analysis of anions, a hydroxide-selective anion-exchange column is used for separation, followed by suppressed conductivity detection. nih.gov A gradient elution with an eluent such as sodium hydroxide (B78521) in water allows for the separation of a wide range of sulfonic acids. nih.gov Research has demonstrated the successful separation of various alkanesulfonic acids using this technique, highlighting its applicability for the analysis of 1,2-ethanedisulfonic acid and its potential impurities. nih.gov

Table 2: Example HPLC Method for 1,2-Ethanedisulfonic Acid Analysis

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detection UV, MS (with formic acid instead of phosphoric acid)

This table is based on a published application for the HPLC analysis of 1,2-ethanedisulfonic acid and is for illustrative purposes. sielc.comsielc.com

Specialized Methods for Characterization in Complex Research Matrices

In complex research matrices, specialized analytical methods are often required for the unambiguous identification and detailed characterization of 1,2-ethanedisulfonic acid hydrate and its derivatives. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools in this regard.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and structure of a compound. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be used for the analysis of 1,2-ethanedisulfonic acid. nih.govsielc.com For instance, the PubChem database lists GC-MS data for 1,2-ethanedisulfonic acid. nih.gov LC-MS is particularly advantageous as it can be directly coupled with HPLC separation, providing both chromatographic and mass spectrometric data in a single analysis. sielc.com This is especially useful for identifying impurities and degradation products in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an unparalleled technique for elucidating the chemical structure of molecules. 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule, respectively. chemicalbook.comchemicalbook.com The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum allow for the confirmation of the structure of 1,2-ethanedisulfonic acid and can be used to identify and quantify impurities. Spectral databases like ChemicalBook provide reference 1H NMR spectra for both 1,2-ethanedisulfonic acid and its disodium salt. chemicalbook.comchemicalbook.com

Advanced Techniques:

For the characterization of complex mixtures or for obtaining more detailed structural information, advanced techniques can be employed. For example, two-dimensional (2D) NMR techniques can provide further structural insights by showing correlations between different nuclei. In the broader context of analyzing related compounds like sulfonate esters, derivatization techniques followed by GC-MS have been used to enhance sensitivity and stability. americanpharmaceuticalreview.com Furthermore, techniques like size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) have been used for the in-depth characterization of macromolecules and could potentially be adapted for studying oligomers or complexes involving 1,2-ethanedisulfonic acid. chromatographyonline.com

Table 3: Spectroscopic Data for 1,2-Ethanedisulfonic Acid

TechniqueType of InformationReference
GC-MS Molecular fragment ions nih.gov
¹H NMR Proton environment and connectivity chemicalbook.com
¹³C NMR Carbon skeleton chemicalbook.com
ATR-IR Functional groups nih.gov

This table summarizes the types of information obtained from various spectroscopic techniques for the characterization of 1,2-ethanedisulfonic acid.

Future Research Directions and Emerging Paradigms for 1,2 Ethanedisulfonic Acid Hydrate

Exploration of Novel Synthetic Pathways with Green Chemistry Principles

The future of chemical manufacturing hinges on the adoption of environmentally benign processes. For 1,2-ethanedisulfonic acid, which can be synthesized by reacting ethylene (B1197577) with sulfur trioxide followed by hydrolysis, there is a considerable opportunity to develop greener synthetic routes. ontosight.ai Current methods may involve harsh reagents and produce unwanted byproducts.

Future research should focus on:

Catalytic Oxidations: Investigating the use of heterogeneous or homogeneous catalysts for the direct oxidation of 1,2-ethanedithiol (B43112) or related sulfur-containing compounds using green oxidants like hydrogen peroxide or even molecular oxygen. This would avoid the use of more hazardous oxidizing agents.

Solvent-Free or Aqueous Synthesis: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents. Given the high water solubility of the product, aqueous-based synthesis is a particularly attractive avenue. guidechem.com

Renewable Feedstocks: Exploring pathways that utilize bio-based feedstocks as a starting point for the ethanedisulfonic acid backbone, thereby reducing the reliance on petrochemicals.

Continuous Flow Chemistry: Implementing continuous flow reactors for the synthesis of 1,2-ethanedisulfonic acid can offer better control over reaction parameters, improve safety, and allow for more efficient and scalable production.

A comparative table of potential green synthetic routes is presented below:

Synthetic ApproachTraditional MethodPotential Green AlternativeKey Advantages of Green Alternative
Oxidizing Agent Strong, potentially hazardous oxidantsHydrogen peroxide, molecular oxygen with a catalystReduced waste, safer reaction conditions
Solvent Organic solventsWater, solvent-free conditionsReduced environmental impact, lower cost
Feedstock Petroleum-derived ethyleneBio-ethanol, other renewable sourcesIncreased sustainability, lower carbon footprint
Process Batch processingContinuous flow chemistryEnhanced safety, scalability, and efficiency

Untapped Catalytic Potentials in Emerging Organic Reactions

The strong acidic nature of 1,2-ethanedisulfonic acid suggests its potential as a catalyst in a variety of organic transformations. wikipedia.org Its high solubility in polar solvents and the presence of two acidic sites could offer unique catalytic activity and selectivity. guidechem.com

Future research in this area could explore:

Brønsted Acid Catalysis: A systematic investigation of its efficacy in classic acid-catalyzed reactions such as esterifications, transesterifications, and acetal (B89532) formations, particularly for sensitive substrates where a solid acid catalyst might be advantageous.

Bifunctional Catalysis: Designing catalytic systems where the disulfonic acid acts in concert with another functional group, either on the same molecule or as part of a larger complex, to facilitate more complex transformations.

Supported Catalysts: Immobilizing 1,2-ethanedisulfonic acid onto solid supports like silica, alumina, or polymers to create recyclable and robust heterogeneous catalysts. This would combine the high reactivity of a homogeneous catalyst with the ease of separation of a heterogeneous one.

Advanced Applications in Energy Storage and Conversion Devices

The properties of 1,2-ethanedisulfonic acid hydrate (B1144303) make it a compelling candidate for various roles in energy technologies. chembk.com Its high acidity and ionic conductivity are particularly relevant.

Promising research directions include:

Electrolyte Additives: Investigating its use as an additive in battery electrolytes to improve ionic conductivity, enhance the stability of the electrode-electrolyte interface, and suppress dendrite formation in metal-anode batteries.

Proton Exchange Membranes (PEMs): Developing novel PEMs for fuel cells by incorporating 1,2-ethanedisulfonic acid into a polymer matrix. Its high proton conductivity could lead to more efficient fuel cells.

Corrosion Inhibitors: Leveraging its ability to act as a corrosion inhibitor for the metallic components within energy storage and conversion systems, thereby extending their operational lifetime. chembk.com

The following table summarizes the potential roles of 1,2-ethanedisulfonic acid hydrate in energy devices:

Application AreaPotential Role of this compoundDesired Outcome
Batteries Electrolyte additiveImproved ionic conductivity, enhanced stability
Fuel Cells Component of proton exchange membranesHigher proton conductivity, increased efficiency
System Components Corrosion inhibitor for metallic partsExtended device lifetime

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The most groundbreaking discoveries often occur at the intersection of different scientific fields. For this compound, a collaborative approach is crucial to unlock its full potential.

Future interdisciplinary research should focus on:

Functional Polymers and Materials: Polymerizing or grafting 1,2-ethanedisulfonic acid with other monomers to create new functional materials with tailored properties for applications in water purification, ion-exchange resins, and smart materials.

Surface Modification: Utilizing 1,2-ethanedisulfonic acid to modify the surfaces of metals, oxides, and nanoparticles to impart new functionalities such as hydrophilicity, catalytic activity, or biocompatibility.

Biomaterials: Exploring the use of edisylate salts in the development of new drug delivery systems and biocompatible coatings for medical implants, building upon its existing use in pharmaceutical formulations. spectrumchemical.com

Theoretical Advancements in Understanding Complex Interactions and Reactivity

Computational chemistry and theoretical modeling can provide invaluable insights into the behavior of this compound at the molecular level, guiding experimental efforts.

Future theoretical studies could focus on:

Solvation and Hydration Shells: Modeling the structure and dynamics of the hydration shells around the sulfonic acid groups to better understand its solubility and ionic conductivity in aqueous solutions.

Catalytic Mechanisms: Using quantum chemical calculations to elucidate the detailed mechanisms of reactions catalyzed by 1,2-ethanedisulfonic acid, allowing for the rational design of more efficient catalytic systems.

Material Property Prediction: Employing molecular dynamics simulations and other computational techniques to predict the mechanical, thermal, and transport properties of polymers and other materials incorporating 1,2-ethanedisulfonic acid.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1,2-ethanedisulfonic acid and its salts?

  • Synthesis : 1,2-Ethanedisulfonic acid can be prepared via sulfonation of ethylene derivatives. Its disodium salt is synthesized by neutralizing the acid with sodium carbonate .
  • Purification : Recrystallization from hot water or mixtures of dry ether and 2-propanol is effective for removing impurities. Hydrate formation during recrystallization requires careful drying under vacuum (70°C, 1+ weeks) to achieve stoichiometric compositions .
  • Key Data :

ParameterValue/NoteSource ID
Hydrate StabilityNon-stoichiometric hydrates common
Drying Conditions70°C under vacuum for 7+ days

Q. How can the structural conformation of 1,2-ethanedisulfonic acid in host-guest complexes be analyzed experimentally?

  • Method : Circular Dichroism (CD) spectroscopy is used to study chiroptical outcomes in non-aqueous media. For example, antiperiplanar dispositions of sulfonic groups in pyrido-cyclophane complexes are confirmed via CD spectra and computational geometry optimization .
  • Application : The acid acts as a bidentate guest, forming 1:1 or 1:2 complexes with macrocycles. Distances between pyridine moieties (~10.50 Å) are critical for binding affinity .

Q. What are the key physical and chemical properties of 1,2-ethanedisulfonic acid hydrate relevant to laboratory handling?

  • Properties :

ParameterValueSource ID
Melting Point109–113°C
SolubilityHighly water-soluble
StabilityCorrosive; hygroscopic
  • Safety : Use protective equipment due to its corrosive nature. Hydrate forms may deliquesce, requiring dry storage .

Advanced Research Questions

Q. How does 1,2-ethanedisulfonic acid influence the thermodynamic stability of bolaform electrolytes in aqueous solutions?

  • Mechanism : As a bolaform electrolyte (charges separated by ~4.3 Å in ethanedisulfonate), it exhibits reduced ion pairing compared to compact electrolytes. Activity coefficients are determined via cation-exchange equilibria and extrapolation to infinite dilution .
  • Implications : Enhanced conductivity in dilute solutions, making it useful for studying ion transport in model systems .

Q. What role does 1,2-ethanedisulfonic acid play in the synthesis of metal-organic frameworks (MOFs) for gas separation?

  • Application : In ZU-610 MOF synthesis, the acid anchors Cu<sup>2+</sup> clusters via sulfonate units, creating 1D chains linked by isonicotinic acid. This structure preferentially adsorbs C2H2 over CO2 due to pore functionalization .
  • Data :

MOF PropertyOutcomeSource ID
Selectivity (C2H2/CO2)>10:1 at 298 K

Q. How can computational modeling resolve contradictions in experimental data on proton-transfer equilibria involving 1,2-ethanedisulfonic acid?

  • Approach : Density Functional Theory (DFT) optimizes geometries of host-guest complexes. For example, discrepancies in CD spectra between oxoacids and sulfonic acids are resolved by modeling antiperiplanar vs. synperiplanar sulfonate orientations .
  • Validation : Experimental-computational alignment confirms proton-transfer degrees and binding constants .

Methodological Notes

  • Contradictions : Some physical properties (e.g., boiling point) are unreported , while others (melting point, solubility) vary with hydration state .
  • Advanced Tools : Use titration with EDTA for metal-salt stoichiometry validation and thermogravimetric analysis (TGA) for hydrate characterization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.